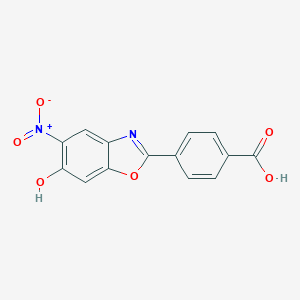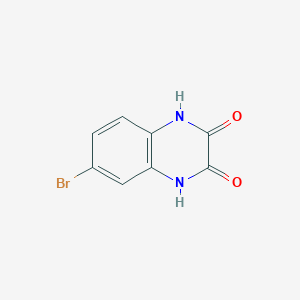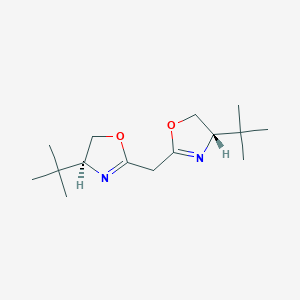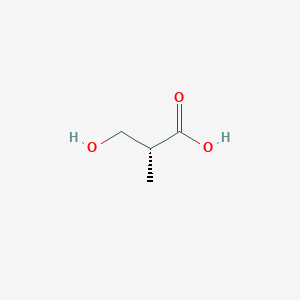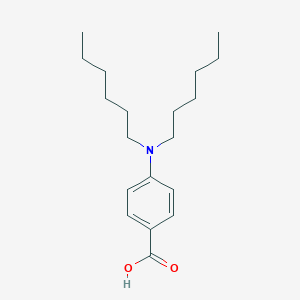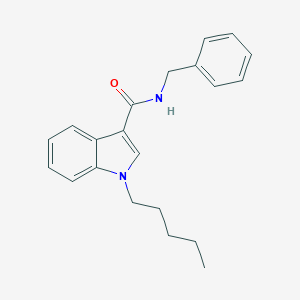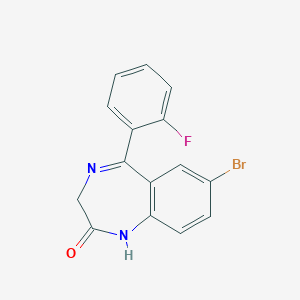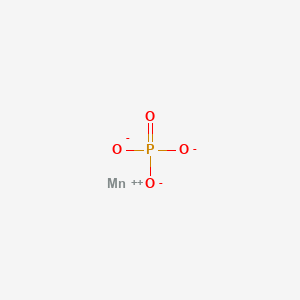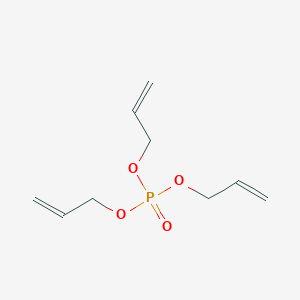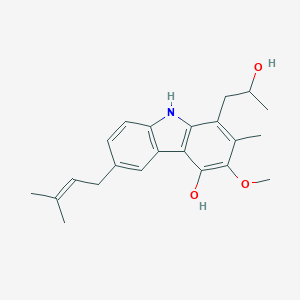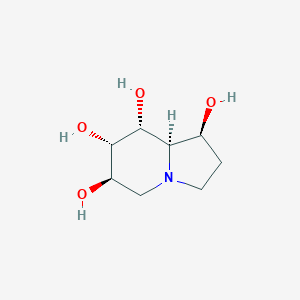![molecular formula C11H8N2O2 B159150 [2,2'-Bipyridine]-5-carboxylic acid CAS No. 1970-80-5](/img/structure/B159150.png)
[2,2'-Bipyridine]-5-carboxylic acid
概要
説明
[2,2'-Bipyridine]-5-carboxylic acid is a compound that has been synthesized and tested for various applications, including its role as an inhibitor of prolyl hydroxylase. The compound is part of a series of 2,2'-bipyridines, which have been explored for their intriguing structure-activity relationships. The presence of a 5-carboxylate group is crucial for the inhibitory activity, as 2,2'-bipyridines lacking this feature are poor inhibitors. This suggests the importance of net anionic charge, iron chelation, and potential binding modes at the catalytic subunit of the enzyme .
Synthesis Analysis
The synthesis of [2,2'-Bipyridine]-5-carboxylic acid derivatives has been described in the literature. For instance, the synthesis of 5'-methyl-2,2'-bipyridine-6-carboxylic acid starting from a 5'-methyl-6-bromo-2,2'-bipyridine building block has been reported. This process involves functionalization, nucleophilic substitution, and carboalkoxylation reactions, followed by saponification to yield mono-, bis-, and tris-tridentate ligands . Additionally, the synthesis of copper(I) complexes with 6,6'-disubstituted-2,2'-bipyridine ligands bearing carboxylic acid substituents has been explored for use in dye-sensitized solar cells .
Molecular Structure Analysis
The molecular structure of [2,2'-Bipyridine]-5-carboxylic acid and its derivatives can be complex, with the potential for various interactions such as classical and non-classical hydrogen bonding and pi-stacking in the solid state. For example, the single-crystal structures of certain copper(I) complexes with 6,6'-disubstituted-2,2'-bipyridine dicarboxylic acids have been described, highlighting the role of these interactions in determining the solid-state packing .
Chemical Reactions Analysis
[2,2'-Bipyridine]-5-carboxylic acid can undergo various chemical reactions, including coordination with metals to form complexes. The preparation and characterization of ruthenium(II) complexes containing 2,2'-bipyridine-4,4'-disulphonic acid or 2,2'-bipyridine-4,4'-dicarboxylic acid have been studied, with a focus on their excited-state properties and electron-transfer reactions . Additionally, the compound has been used in Pd(II)/bipyridine-catalyzed conjugate addition reactions, which is a method for synthesizing β-quaternary carbons substituted carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of [2,2'-Bipyridine]-5-carboxylic acid and its derivatives are influenced by their molecular structure and the presence of functional groups. For instance, the presence of carboxylic acid groups can lead to the formation of hydrogen bonds, which can affect the solubility and reactivity of the compound. The luminescent states of ruthenium(II) complexes derived from these compounds have been studied using variable-temperature lifetime measurements, providing insights into their excited-state properties .
科学的研究の応用
Coordination Chemistry
- Summary of the Application : [2,2’-Bipyridine]-5-carboxylic acid is used as a ligand in coordination chemistry . Coordination compounds incorporating this ligand have played crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions, the bonding, photochemistry, photophysics, and electrochemistry of metal complexes .
- Methods of Application : The ligand is used in the synthesis of coordination compounds. For example, the reaction of 2,2′-bipyridine-5,5′-dicarboxylic acid with the appropriate metal salt in water provided the mononuclear complexes .
- Results or Outcomes : The complexes exhibit neutral six-coordinate metal–ligand complexes with MN2O4 geometry. Charge balance is achieved through deprotonation of the carboxylate groups .
Organic Chemical Synthesis
- Summary of the Application : [2,2’-Bipyridine]-5-carboxylic acid is used as an organic chemical synthesis intermediate .
Photosensitization
- Summary of the Application : Bipyridine and its derivatives, including [2,2’-Bipyridine]-5-carboxylic acid, are used in photosensitization . Photosensitizers are molecules that produce chemical changes in other molecules in response to light.
Photocatalysis
- Summary of the Application : Bipyridine and its derivatives are used in photocatalysis . Photocatalysis is the acceleration of a photoreaction in the presence of a catalyst.
Drug Delivery
- Summary of the Application : Bipyridine and its derivatives are used in drug delivery . Drug delivery refers to approaches, formulations, technologies, and systems for transporting a pharmaceutical compound in the body as needed to safely achieve its desired therapeutic effect.
Energy Transfer
- Summary of the Application : Bipyridine and its derivatives are used in energy transfer . Energy transfer is the transfer of energy from one physical system to another.
Catalysis
- Summary of the Application : Bipyridine and its derivatives are used in catalysis . Catalysis is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst.
Gas Sorption
- Summary of the Application : Bipyridine and its derivatives are used in gas sorption . Gas sorption is a process by which a solid holds gases, liquids or solutes onto its surface.
Supramolecular Structures
- Summary of the Application : Bipyridine and its derivatives are used in the construction of supramolecular structures . Supramolecular chemistry is the area of chemistry beyond the molecules and focuses on the chemical systems made up of a discrete number of assembled molecular subunits or components.
Biologically Active Molecules
- Summary of the Application : Bipyridine and its derivatives are used in the synthesis of biologically active molecules . These molecules interact with biological systems and can produce a biological response.
Viologens
Safety And Hazards
特性
IUPAC Name |
6-pyridin-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMHPOLRJIRLPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173368 | |
| Record name | (2,2'-Bipyridine)-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bipyridine]-5-carboxylic acid | |
CAS RN |
1970-80-5 | |
| Record name | (2,2'-Bipyridine)-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001970805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2'-Bipyridine)-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(pyridin-2-yl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

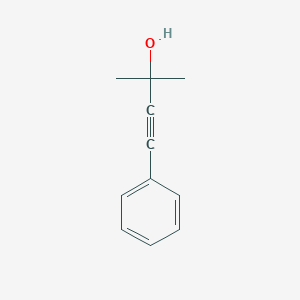
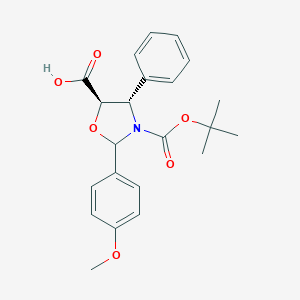
![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)
